molecular formula C20H32N2O3S3 B13409109 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate CAS No. 78081-78-4

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate

Cat. No.: B13409109
CAS No.: 78081-78-4
M. Wt: 444.7 g/mol
InChI Key: HOKIEQYLLHHOJM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate is a complex organic compound with a unique structure that includes a benzofuran ring, a carbamate group, and a disulfanyl linkage

Preparation Methods

The synthesis of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is typically synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the benzofuran derivative with an isocyanate or a carbamoyl chloride under basic conditions.

    Formation of the Disulfanyl Linkage: The disulfanyl linkage is formed by reacting the intermediate compound with a disulfide reagent, such as a dialkyl disulfide, under oxidative conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The disulfanyl linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The disulfanyl linkage can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted carbamates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates.

Scientific Research Applications

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The disulfanyl linkage can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and modulation of redox-sensitive signaling pathways. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions contribute to the compound’s biological activities and therapeutic potential.

Comparison with Similar Compounds

2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate can be compared with similar compounds, such as:

    Carbosulfan: A carbamate insecticide with a similar structure but different functional groups and applications.

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate: A related compound with an isocyanate group instead of a carbamate group, used in different chemical reactions and applications.

    (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine: A compound with a similar benzofuran ring but different functional groups, used in organic synthesis and research.

Properties

CAS No.

78081-78-4

Molecular Formula

C20H32N2O3S3

Molecular Weight

444.7 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate

InChI

InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3

InChI Key

HOKIEQYLLHHOJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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